molecular formula C11H19NO3 B13263758 Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13263758
M. Wt: 213.27 g/mol
InChI Key: YIQHOHGEELIIOZ-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable azaspiro precursor with methoxy and carboxylate groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
  • Methyl 7-methyl-2-azaspiro[3.5]nonane-3-carboxylate
  • 2-Azaspiro[3.5]nonane-2-carboxylic acid, 6-methyl-7-oxo-, 1,1-dimethylethyl ester

Uniqueness

Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific functional groups and spirocyclic structure, which provide distinct chemical and physical properties. These properties can be advantageous in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 7-methoxy-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-8-3-5-11(6-4-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3

InChI Key

YIQHOHGEELIIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CNC2C(=O)OC

Origin of Product

United States

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